molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No.: B008381
CAS No.: 61260-55-7
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
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Description

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C24H50N4 and its molecular weight is 394.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Construction of Supramolecular Structures : It has been utilized in constructing three-dimensional supramolecular structures (Glidewell, Low, Skakle, & Wardell, 2006).

  • Fluorescent Chemosensor : This compound is effective as a fluorescent chemosensor for mercury(II) cations and other metal ions (Tolpygin et al., 2007).

  • High Purity Synthesis : Its synthesis can produce high purity products with specific melting points (Yan-yun, 2005); (Chi-yang, 2004).

  • Spin-Labelling Reagent : It serves as a new spin-labelling reagent for amino functions with selective labeling properties (Alcock, Golding, Ioannou, & Sawyer, 1977).

  • Ligand in Transition Metal Complexes : It acts as a potentially hexadentate ligand derived from 2,2′-bipyridine, influencing the formation of mononuclear and multinuclear complexes (Baird, Black, & Blackman, 2007); (Hall et al., 2011).

  • Biological Monitoring of Occupational Exposure : Its derivatives in urine serve as a means for monitoring occupational exposure to certain chemicals (Rosenberg & Savolainen, 1986).

  • Synthesis of Polyamides : It is used in synthesizing cyclic polyamides with varied molar mass distributions (Kricheldorf, Masri, & Schwarz, 2006).

  • Scorch Suppression in Polyethylene Crosslinking : Derivatives of this compound, like TEMPAD, have applications in scorch suppression, cure control, and functionalization in peroxide crosslinking of polyethylene (Chaudhary, Chopin, & Klier, 2007).

  • Flame Retardants in Polymer Films : It's used in flame retardants for polypropylene and polyethylene films, preventing burning dripping (Aubert et al., 2012).

Mechanism of Action

Target of Action

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as hexanediamine piperidine, is an important intermediate for producing hindered amine light stabilizers (HALS) . The primary targets of this compound are polymers, particularly plastics, where it acts to improve their performance in strong light environments .

Mode of Action

The compound acts as a stabilizer by capturing free radicals and quenching singlet oxygen . It is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones . This oxidation process is selective, thanks to the steric hindrance provided by the four methyl groups .

Biochemical Pathways

The compound is involved in the oxidation of alcohols, a key process in various biochemical pathways. In the presence of TEMPO, a water-soluble stable nitroxyl radical, primary hydroxyl groups in polysaccharides can be selectively oxidized to carboxyl groups . This selective oxidation is used in the preparation of cellulose nanofibers (TOCNFs) from wood fibers .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine results in the formation of carboxyl groups from primary hydroxyl groups . This transformation is utilized in the production of cellulose nanofibers (TOCNFs), which have uniform diameters and excellent mechanical properties .

Action Environment

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by environmental factors. For instance, the compound is stable under light and heat due to the steric hindrance of the four methyl groups . It is a strong oxidant and can potentially react with conjugated structures and isolated double bonds in substrates . Therefore, it should be used stoichiometrically in reactions .

Properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJARPDLRWBRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028050
Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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CAS No.

61260-55-7
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
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Record name 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane
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Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-hexanediol in a molar ratio of 4:1 is reacted in a 1-liter shaft oven which is filled with 500 ml of reduced copper chromite catalyst (Harshaw Cu 1107 of Harshaw Chemical Co, DE-5632 Wermelskirchen) at 180° C. and 30 bars of hydrogen hourly.
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Synthesis routes and methods II

Procedure details

After 1,047 parts of 2,2,6,6-tetramethyl-4-piperidone, 373 parts of hexamethylenediamine, 2,260 parts of methanol and 5.5 parts of 5% platinum-on-carbon catalyst were charged into an autoclave, the temperature of the mixture was gradually elevated from 30° C. and the mixture was subjected to hydrogenation at a hydrogen pressure of 5 kg/cm2 while the temperature was kept at 60°-70° C. It took 8 hours to complete the hydrogenation. The resultant mixture was filtered at about 50°-60° C. to remove the catalyst therefrom, and then the resultant filtrate was subjected to distillation to remove the solvent and the water formed as by-product during the reaction, thereby obtaining 1,325 parts of crude N,N'-bis (2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine having a purity of 92.9%, a 2,2,6,6-tetramethyl-4-piperidone content of 0.8%, and an APHA value of 400.
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Synthesis routes and methods III

Procedure details

162.75 g (1.05 moles) of 2,2,6,6-tetramethyl-4-piperidone dissolved in 200 cc of methanol, 58 g (0.5 moles) of hexamethylenediamine dissolved in 70 cc of methanol, and 0.5 g of Pt (at 10% on carbon) were introduced into a 1 liter autocalve. The mixture was hydrogenated at 80° C and 50 atm pressure for 2 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in the synthesis of Cyasorb UV-3346?

A1: this compound is a key starting material in the synthesis of Cyasorb UV-3346, a hindered amine light stabilizer (HALS). [] The synthesis involves a three-step reaction with cyanuric chloride and morpholine. []

Q2: Are there any studies on improving the synthesis of this compound itself?

A2: Yes, researchers have investigated continuous-flow synthesis of this compound using a micro fixed-bed reactor. [] This approach aims to offer advantages in terms of reaction efficiency and process control compared to traditional batch methods.

Q3: Has the solubility of this compound been studied?

A3: Yes, research has explored the solubility and thermodynamic properties of a hexanediamine derivative, likely closely related to this compound, in various pure organic solvents and nonaqueous solvent mixtures. [] Understanding solubility is crucial for optimizing reaction conditions and developing formulations for HALS like Cyasorb UV-3346.

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